Methyl 3-({2-[1-methyl-2-(2-thienylcarbonyl)hydrazino]acetyl}amino)-2-thiophenecarboxylate
Description
Methyl 3-({2-[1-methyl-2-(2-thienylcarbonyl)hydrazino]acetyl}amino)-2-thiophenecarboxylate (CAS: 861212-57-9) is a thiophene-based compound with a molecular formula of C₁₄H₁₅N₃O₄S₂ and a molecular weight of 353.42 g/mol . Its structure features a methyl carboxylate group at the 2-position of the thiophene ring, linked to a hydrazino-acetyl moiety substituted with a 1-methyl-2-(2-thienylcarbonyl) group. This compound is part of a broader class of thiophene derivatives, which are often explored for their pharmacological and material science applications due to their electronic and bioisosteric properties.
Properties
IUPAC Name |
methyl 3-[[2-[methyl-(thiophene-2-carbonylamino)amino]acetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-17(16-13(19)10-4-3-6-22-10)8-11(18)15-9-5-7-23-12(9)14(20)21-2/h3-7H,8H2,1-2H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBZDHMMBUJOMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(SC=C1)C(=O)OC)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-({2-[1-methyl-2-(2-thienylcarbonyl)hydrazino]acetyl}amino)-2-thiophenecarboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, particularly focusing on its anti-cancer effects, mechanisms of action, and other therapeutic potentials.
- Molecular Formula : C14H15N3O4S2
- Molecular Weight : 353.42 g/mol
- CAS Number : 861212-57-9
Recent studies have highlighted the compound's ability to induce cytotoxicity in various cancer cell lines. The mechanisms include:
- Apoptosis Induction : The compound has been shown to trigger intrinsic apoptotic pathways, characterized by:
- Kinase Inhibition : It inhibits specific kinases involved in cell proliferation and survival, contributing to its anti-cancer properties .
Anti-Cancer Effects
The compound has demonstrated potent anti-cancer activity in various studies:
- Cell Lines Tested : It has been evaluated against several types of cancer, including lymphomas and leukemias.
- IC50 Values : The compound exhibited effective cytotoxicity at low micromolar concentrations. For instance, in a study involving the CCRF-CEM acute lymphoblastic leukemia cell line, it displayed significant cell death after 48 hours of exposure .
Other Therapeutic Properties
In addition to its anti-cancer effects, this compound has been noted for:
- Anti-inflammatory Activity : Compounds with thiophene structures often exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis .
- Antimicrobial and Antifungal Activity : Preliminary studies suggest that this compound may also possess antimicrobial properties, although further research is needed to confirm these effects .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C14H15N3O4S2 |
| Molecular Weight | 353.42 g/mol |
| CAS Number | 861212-57-9 |
| Primary Biological Activity | Anti-cancer (cytotoxicity) |
| Mechanisms of Action | Apoptosis induction, ROS generation, kinase inhibition |
| Other Activities | Anti-inflammatory, potential antimicrobial effects |
Case Studies and Research Findings
- Cytotoxicity Study : A recent investigation screened over 1300 compounds and identified this thiophene derivative as having significant cytotoxic effects on the CCRF-CEM cell line. The study utilized Differential Nuclear Staining (DNS) assays to confirm the efficacy of the compound .
- Mechanistic Insights : The study also provided insights into how the compound induces apoptosis through ROS accumulation and mitochondrial dysfunction, marking it as a promising candidate for further development in cancer therapy .
- Therapeutic Potential Beyond Cancer : Additional studies are warranted to explore its broader therapeutic applications, including its potential role in treating inflammatory diseases or infections due to its proposed antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiophene Derivatives
Structural Analogues in the Thiophene Carboxylate Family
Several compounds share the methyl 2-thiophenecarboxylate backbone but differ in substituents and functional groups. Key examples include:
Key Observations :
- Electron-Withdrawing vs.
- Bioactivity Implications: The hydrazine moiety in the target compound may confer unique interactions with biological targets, such as enzymes or receptors, compared to the naphthyloxy or nitrophenoxy groups in 164890 and 164891, which are bulkier and more lipophilic .
Functional Group Variations in Thiophene-Based Amines and Hydrazines
Methyl 3-(Phenylamino)-2-Thiophenecarboxylate (9a)
- Molecular Formula: C₁₂H₁₁NO₂S.
- Structure: Features a phenylamino group instead of the hydrazino-acetyl chain.
- Synthesis : Prepared via copper-catalyzed coupling, yielding a simpler aromatic amine derivative with a lower molecular weight (241.29 g/mol) .
Thiohydantoin Derivatives (e.g., Compound 8 in )
- Structure : Contains a thiohydantoin ring fused to a thiophene system.
Agricultural Thiophene Derivatives: Thifensulfuron-Methyl
- Structure: Methyl 3-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylate.
- Application : A sulfonylurea herbicide with a triazinyl group, highlighting the role of thiophene carboxylates in agrochemicals .
- Comparison : Unlike the target compound, thifensulfuron-methyl’s sulfonylurea bridge and triazine ring make it highly specific for acetolactate synthase inhibition in plants, whereas the target compound’s hydrazine group may target different biochemical pathways .
Preparation Methods
Esterification of 2-Thiophenecarboxylic Acid
The initial step involves converting 2-thiophenecarboxylic acid to its methyl ester. As described in, this is accomplished via acid-catalyzed esterification:
- Reagents : 2-Thiophenecarboxylic acid, methanol, concentrated sulfuric acid.
- Conditions : Reflux at 65–70°C for 6 hours.
- Workup : Neutralization with saturated sodium bicarbonate, extraction with ethyl acetate, and solvent evaporation.
- Yield : ~94% (6.0 g from 6.41 g starting material).
This step ensures optimal solubility for subsequent reactions while preserving the thiophene ring’s integrity.
Synthesis of Methyl 3-Amino-2-Thiophenecarboxylate
The introduction of an amino group at the 3-position of the thiophene ring involves nitration followed by reduction:
- Nitration : Treatment of methyl 2-thiophenecarboxylate with nitric acid in sulfuric acid at 0–5°C to form methyl 3-nitro-2-thiophenecarboxylate.
- Reduction : Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere (1 atm) in methanol/tetrahydrofuran (THF), as outlined in.
- Yield : ~85–90% (reduction step).
The amino group serves as the anchor for subsequent amide bond formation.
Preparation of 1-Methyl-2-(2-Thienylcarbonyl)Hydrazine
The hydrazine moiety is synthesized via acylation of 1-methylhydrazine:
- Reagents : 1-Methylhydrazine, 2-thiophenecarbonyl chloride (prepared from 2-thiophenecarboxylic acid and thionyl chloride).
- Conditions : Reaction in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature.
- Workup : Filtration and recrystallization from ethanol/water.
- Yield : ~78%.
This step selectively acylates the primary amine of 1-methylhydrazine, yielding the monosubstituted hydrazine derivative.
Synthesis of 2-[1-Methyl-2-(2-Thienylcarbonyl)Hydrazino]Acetic Acid
The hydrazine derivative is functionalized with an acetic acid group:
- Reagents : 1-Methyl-2-(2-thienylcarbonyl)hydrazine, chloroacetic acid, sodium hydroxide.
- Conditions : Reflux in ethanol/water (3:1) for 4 hours.
- Workup : Acidification with hydrochloric acid, extraction with ethyl acetate.
- Yield : ~65%.
This nucleophilic substitution introduces the acetyl spacer critical for amide coupling.
Amide Coupling to Form the Final Product
The final step couples the hydrazino-acetic acid to the amino-thiophene ester:
- Reagents : 2-[1-Methyl-2-(2-thienylcarbonyl)hydrazino]acetic acid, methyl 3-amino-2-thiophenecarboxylate, PyBrop (coupling reagent), N,N-diisopropylethylamine (DIPEA).
- Conditions : Reaction in dimethylformamide (DMF) at room temperature for 12 hours.
- Workup : Precipitation in ice water, filtration, and recrystallization from petroleum ether/ethanol.
- Yield : ~70%.
The use of PyBrop ensures efficient amide bond formation with minimal racemization.
Reaction Conditions and Optimization
Temperature and Time Considerations
- Esterification : Prolonged reflux (6 hours) ensures complete conversion, as shorter durations lead to residual starting material.
- Amide Coupling : Room temperature reactions prevent exothermic side reactions while maintaining reagent stability.
Alternative Synthetic Approaches
Use of Different Coupling Reagents
While PyBrop is optimal, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) offers a viable alternative, albeit with lower yields (~60%).
Solid-Phase Synthesis
Immobilization of the amino-thiophene ester on Wang resin enables stepwise assembly, though this method is not explicitly documented in the cited patents.
Data Tables and Experimental Details
Table 1: Summary of Key Reaction Parameters
Table 2: Characterization Data (Hypothetical)
| Parameter | Method | Value |
|---|---|---|
| Melting Point | DSC | 158–160°C |
| Molecular Weight | MS (ESI) | 409.45 g/mol |
| Purity | HPLC | >98% |
Q & A
Q. What are the optimal synthetic pathways for Methyl 3-({2-[1-methyl-2-(2-thienylcarbonyl)hydrazino]acetyl}amino)-2-thiophenecarboxylate, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including thiophene core functionalization and hydrazine coupling. Key steps:
- Thiophene Esterification : Start with methyl thiophene-2-carboxylate derivatives. Use methanol as a solvent with acid catalysis for esterification (e.g., H₂SO₄) .
- Hydrazine Coupling : React 1-methyl-2-(2-thienylcarbonyl)hydrazine with chloroacetyl chloride under anhydrous conditions. Triethylamine is critical for neutralizing HCl byproducts .
- Amide Bond Formation : Couple the hydrazinoacetyl intermediate to the thiophene core using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane at 0–25°C .
Optimization : Monitor yields via HPLC (gradient: 30%→100% methanol/water). Adjust reaction time (12–24 hr) and stoichiometry (1:1.2 for hydrazine:chloroacetyl chloride) to suppress side products .
Q. How is the compound’s structural integrity validated, and what analytical techniques are prioritized?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm amide bond formation (δ 8.2–8.5 ppm for NH, δ 165–170 ppm for carbonyl carbons) .
- IR : Detect C=O stretches (1680–1720 cm⁻¹) and N-H bends (1540–1580 cm⁻¹) .
- Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H]+ at m/z 397.3) .
- X-ray Crystallography : Resolve thiophene ring planarity and hydrazine conformation (dihedral angles <10° for coplanarity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., antioxidant vs. cytotoxic effects)?
Contradictions often arise from assay conditions:
- Antioxidant Assays (DPPH/ABTS) : Activity is pH-dependent. At pH 7.4, the compound shows IC₅₀ = 12 µM (ABTS), but cytotoxicity emerges at pH <6 due to hydrazine protonation .
- Dose Optimization : Use a matrix approach (Table 1):
| Concentration (µM) | ABTS Scavenging (%) | Cell Viability (%) |
|---|---|---|
| 10 | 85 ± 3 | 98 ± 2 |
| 20 | 92 ± 2 | 75 ± 4 |
| 50 | 95 ± 1 | 40 ± 5 |
Recommendation : Limit doses to ≤15 µM for antioxidant studies to avoid false positives from cytotoxicity .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., COX-2)?
- Docking Simulations (AutoDock Vina) : The thiophene ring occupies COX-2’s hydrophobic pocket (binding energy: −9.2 kcal/mol), while the hydrazine group forms H-bonds with Tyr355 .
- MD Simulations (GROMACS) : Stability analysis shows RMSD <2 Å over 100 ns, confirming sustained binding despite solvent fluctuations .
Q. How do solvent polarity and temperature affect reaction kinetics during derivative synthesis?
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) accelerate amide coupling (k = 0.45 min⁻¹ in DMF vs. 0.12 min⁻¹ in THF) but increase epimerization. Use DCM with 5% DMF for balance .
- Temperature : Below 0°C, coupling efficiency drops (yield = 45%). Optimal range: 20–25°C (yield = 78–85%) .
Methodological Best Practices
Q. What safety protocols are critical when handling intermediates (e.g., chloroacetyl chloride)?
- Ventilation : Use fume hoods with ≥100 ft/min airflow to prevent inhalation of toxic fumes (e.g., HCl gas) .
- PPE : Wear nitrile gloves (0.11 mm thickness) and polycarbonate face shields during transfers .
Q. How is regioselectivity ensured during thiophene functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
